1-methyl-2-(1-pyrrolidinyl)ethyl 3-methoxybenzoate
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Overview
Description
1-methyl-2-(1-pyrrolidinyl)ethyl 3-methoxybenzoate is a chemical compound that features a pyrrolidine ring attached to a propan-2-yl group, which is further connected to a 3-methoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-(1-pyrrolidinyl)ethyl 3-methoxybenzoate typically involves the reaction of 3-methoxybenzoic acid with 1-(Pyrrolidin-1-yl)propan-2-ol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate esterification. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture interference.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-methyl-2-(1-pyrrolidinyl)ethyl 3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the ester moiety, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-2-(1-pyrrolidinyl)ethyl 3-methoxybenzoate involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, potentially modulating their activity. The ester moiety can undergo hydrolysis, releasing the active components that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Pyrrolidin-1-yl)propan-2-yl benzoate: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-(Pyrrolidin-1-yl)propan-2-yl 4-methoxybenzoate: Similar structure but with the methoxy group at a different position, potentially altering its properties.
1-(Pyrrolidin-1-yl)propan-2-yl 3-hydroxybenzoate: Contains a hydroxyl group instead of a methoxy group, which can influence its solubility and reactivity.
Uniqueness: 1-methyl-2-(1-pyrrolidinyl)ethyl 3-methoxybenzoate is unique due to the presence of the methoxy group at the 3-position of the benzoate moiety. This structural feature can impact its electronic properties, reactivity, and interaction with biological targets, making it a compound of interest for various applications.
Properties
Molecular Formula |
C15H21NO3 |
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Molecular Weight |
263.33 g/mol |
IUPAC Name |
1-pyrrolidin-1-ylpropan-2-yl 3-methoxybenzoate |
InChI |
InChI=1S/C15H21NO3/c1-12(11-16-8-3-4-9-16)19-15(17)13-6-5-7-14(10-13)18-2/h5-7,10,12H,3-4,8-9,11H2,1-2H3 |
InChI Key |
MAVRKTGCKDPDJH-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCC1)OC(=O)C2=CC(=CC=C2)OC |
Canonical SMILES |
CC(CN1CCCC1)OC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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